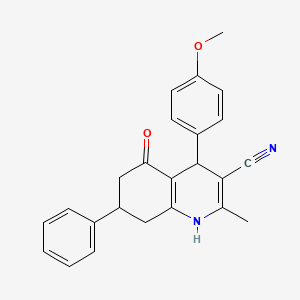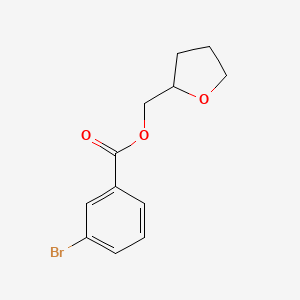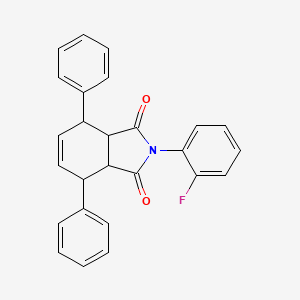![molecular formula C14H11N3O2S B11095200 5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11095200.png)
5-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2,3-dihydro-1,4-phthalazinedione. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Uniqueness
5-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is unique due to its combination of a phthalazinone core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-[(3-methylthiophen-2-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C14H11N3O2S/c1-8-5-6-20-11(8)7-15-10-4-2-3-9-12(10)14(19)17-16-13(9)18/h2-7H,1H3,(H,16,18)(H,17,19) |
InChI Key |
SATKPOFRDMROSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine](/img/structure/B11095125.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11095132.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095137.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11095156.png)
![N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11095166.png)
![2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11095184.png)
![N-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11095188.png)
![(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11095189.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol](/img/structure/B11095191.png)


